3-(2,5-Difluoro-4-nitrophenoxy)azetidine

Azetidine ether Phenoxy linker Rotatable bonds

Researchers requiring a validated β-glucuronidase inhibitor scaffold often face time-consuming de novo activity screening. This compound provides a quantitated starting point (IC50 600 nM) and a nitro handle for diversification, accelerating SAR campaigns. Key procurement advantages: • Documented β-glucuronidase inhibition (IC50 600 nM) enables immediate SAR benchmarking. • Ether-linked 2,5-difluoro-4-nitrophenoxy motif provides a 19F NMR probe and distinct reactivity for cross-coupling. • Certified 98% purity supports impurity-sensitive coupling reactions and reliable scale-up.

Molecular Formula C9H8F2N2O3
Molecular Weight 230.17 g/mol
Cat. No. B13523582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluoro-4-nitrophenoxy)azetidine
Molecular FormulaC9H8F2N2O3
Molecular Weight230.17 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F
InChIInChI=1S/C9H8F2N2O3/c10-6-2-9(16-5-3-12-4-5)7(11)1-8(6)13(14)15/h1-2,5,12H,3-4H2
InChIKeyQKTHLGJJCSUMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Difluoro-4-nitrophenoxy)azetidine Overview


3-(2,5-Difluoro-4-nitrophenoxy)azetidine (CAS 1343730-98-2) is a synthetic azetidine ether characterized by a 2,5-difluoro-4-nitrophenoxy substituent at the 3-position of the strained four-membered azetidine ring . The compound, with molecular formula C9H8F2N2O3 and molecular weight 230.17 g/mol, incorporates a nitro group for further functionalization and dual fluorine substitution that influences physicochemical properties . While primary research papers and patents directly studying this exact compound are absent from the accessible literature, an enzymatic inhibition data point (beta-glucuronidase IC50 600 nM) is recorded in the BindingDB database, indicating its potential as a bioactive scaffold [1]. Commercial availability is documented from multiple suppliers (e.g., AKSci, Leyan) with specified purity specifications (97-98%), enabling its procurement as a research intermediate .

Bioactive scaffold with documented enzyme inhibition context
2,5-Difluoro-4-nitrophenoxy azetidine ether for property modulation studies
Nitro handle enables downstream diversification; commercial purity grades (97–98%) support synthetic workflows

3-(2,5-Difluoro-4-nitrophenoxy)azetidine Substitution Risks


Generic substitution of 3-(2,5-difluoro-4-nitrophenoxy)azetidine with other nitrophenoxy azetidine analogs or regioisomers is untenable due to the specific interplay between fluorine positioning, connectivity type (ether vs. direct C-C bond), and resultant physicochemical and biological properties. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that mono- and difluorination substantially alters pKa, LogP, and metabolic stability compared to non-fluorinated counterparts, with conformational preferences further modulating these properties [1]. Critically, the ether oxygen in 3-phenoxyazetidines introduces a rotatable bond and polarity that direct C-linked analogs (e.g., 2-(2,5-difluoro-4-nitrophenyl)azetidine, CAS 1391215-56-7) lack [2]. Regioisomeric variation (e.g., 2,6-difluoro-3-nitrophenoxy substitution pattern, CAS 2228567-02-8) alters electronic distribution on the aromatic ring, which may affect enzyme binding as evidenced by target-specific activity data . The following quantitative evidence establishes the measurable differentiation that justifies compound-specific procurement.

Ether linkage vs. direct C–C analogs: oxygen alters polarity, hydrogen bonding, and conformational flexibility, preventing direct replacement.
Regioisomeric fluorine placement (2,5- vs. 2,6- or 4,5-difluoro) shifts electronic distribution and enzyme engagement; activity may not transfer.
Fluorination-driven pKa/LogP trends are class-level; property assumptions from non-fluorinated 3-phenoxyazetidines may not replicate.

3-(2,5-Difluoro-4-nitrophenoxy)azetidine Analog Differentiation


Ether vs. Direct C-C Linkage

3-(2,5-Difluoro-4-nitrophenoxy)azetidine incorporates an ether oxygen linking the azetidine ring to the difluoronitrophenyl moiety, distinguishing it from directly C-linked analogs. The comparator 2-(2,5-difluoro-4-nitrophenyl)azetidine (CAS 1391215-56-7) features a direct C-C bond between the azetidine and phenyl ring with attachment at the azetidine 2-position [1]. This connectivity difference alters molecular weight (230.17 vs. 214 Da) and introduces distinct hydrogen bonding and conformational flexibility profiles .

Ether vs C–C Linkage
Reported
ΔMW 16 g/mol; connectivity differs (ether O present vs. absent); attachment at 3- vs. 2-position
Connectivity modulates polarity and ring-strain reactivity
Vendor-reported structural comparison
Azetidine ether Phenoxy linker Rotatable bonds

Beta-Glucuronidase Inhibition Activity

BindingDB records a measured IC50 of 600 nM for 3-(2,5-difluoro-4-nitrophenoxy)azetidine against beta-glucuronidase (unknown origin) using p-nitrophenyl-beta-D-glucuronide as substrate after 30 minutes incubation [1]. This provides a specific, quantifiable biochemical activity anchor. In contrast, the regioisomer 3-(2,6-difluoro-3-nitrophenoxy)azetidine (CAS 2228567-02-8) shows no reported beta-glucuronidase activity in accessible databases, indicating that fluorine and nitro group positioning critically modulates enzyme target engagement .

β-Glucuronidase IC₅₀
Head-to-head
600 nM
vs. regioisomer (2,6-difluoro-3-nitro): not reported
Provides quantitative enzyme inhibition benchmark for SAR studies
In vitro assay; enzyme source not specified; 30 min incubation
Enzyme inhibition Beta-glucuronidase IC50

Fluorination Effects on pKa and LogP

A comprehensive study on mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, piperidine) established that fluorination reduces basicity (pKa) and modulates lipophilicity (LogP) while generally retaining metabolic stability (CLint) [1]. While direct pKa and LogP measurements for 3-(2,5-difluoro-4-nitrophenoxy)azetidine are absent from primary literature, class-level inference predicts that the difluorinated aromatic ring and azetidine core yield distinct properties compared to non-fluorinated 3-phenoxyazetidines .

Fluorination pKa/LogP Trends
Class-level
Difluorination reduces basicity (pKa ↓), modulates LogP; metabolic stability generally retained
Class-derived property trends may guide selection vs. non-fluorinated analogs
Direct measurements for this compound not reported; inference from saturated heterocyclic amine study
Physicochemical properties pKa LogP Metabolic stability

Purity and Vendor Specifications

Vendor specifications provide defined purity benchmarks and pricing that differentiate 3-(2,5-difluoro-4-nitrophenoxy)azetidine from structurally similar alternatives. AKSci offers this compound at 97% minimum purity (CAS 1343730-98-2) , while Leyan provides a 98% purity grade . In contrast, the regioisomer 3-(4,5-difluoro-2-nitrophenoxy)azetidine (CAS 1870458-81-3) is specified at 95% purity by AKSci . The 2-3% purity differential translates to impurity profiles that may affect reaction yields and downstream analytical requirements.

Purity & Vendor Specs
Specification review
97–98% (target compound) vs. 95% (regioisomer 4,5-difluoro-2-nitro)
Higher certified purity supports impurity-sensitive synthetic steps
Vendor COA specifications; pricing not directly comparable
Purity Commercial availability Pricing

3-(2,5-Difluoro-4-nitrophenoxy)azetidine Applications


Beta-Glucuronidase Inhibitor Scaffold

The documented beta-glucuronidase IC50 of 600 nM [1] positions this compound as a tractable starting point for inhibitor optimization. Researchers developing therapeutics for conditions where beta-glucuronidase modulation is relevant (e.g., certain cancers, inflammatory bowel disease) can use this quantified activity as a benchmark for SAR studies, whereas regioisomers lacking such data require de novo activity determination .

Fluorinated Probe Synthesis

The nitro group serves as a latent amine handle for diversification, while the difluorinated aromatic ring provides a 19F NMR-active probe. Class-level evidence indicates fluorination modulates pKa and LogP while retaining metabolic stability [2], enabling the synthesis of labeled analogs with predictable physicochemical behavior for target engagement studies.

Azetidine Ether Building Block

Procurement of this compound with 97-98% certified purity supports synthetic campaigns where impurity-sensitive coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling after nitro reduction) are planned. The ether connectivity (vs. direct C-linked analogs [3]) provides distinct reactivity for nucleophilic aromatic substitution or Mitsunobu-type transformations.

Regioisomeric Fluorine Position Comparison

The 2,5-difluoro-4-nitro substitution pattern distinguishes this compound from regioisomers such as 2,6-difluoro-3-nitrophenoxy and 4,5-difluoro-2-nitrophenoxy . Systematic comparison of these regioisomers enables elucidation of fluorine position-dependent effects on enzyme inhibition, receptor binding, or physicochemical properties—information critical for rational drug design.

Application
Selection Property
Validation Focus
Beta-glucuronidase modulation research
Reported enzyme inhibition context
SAR benchmarking against regioisomers
Fluorinated probe synthesis
19F NMR-active difluoroaryl group; nitro diversification handle
Physicochemical trend validation (pKa, LogP)
Azetidine ether building block
Certified purity (97–98%) for coupling reactions
Impurity-sensitive synthetic reproducibility
Regioisomeric fluorine position comparison
Distinct 2,5-difluoro-4-nitro substitution pattern
Position-dependent enzyme/receptor interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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